molecular formula C5H3ClFIN2 B8729475 6-Chloro-5-fluoro-4-iodopyridin-3-amine

6-Chloro-5-fluoro-4-iodopyridin-3-amine

Cat. No.: B8729475
M. Wt: 272.45 g/mol
InChI Key: IJPYHUHQPOFWLF-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-4-iodopyridin-3-amine is a halogenated pyridine derivative characterized by a unique combination of chloro (Cl), fluoro (F), and iodo (I) substituents on the pyridine ring. The presence of three halogens at positions 4, 5, and 6 introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C5H3ClFIN2

Molecular Weight

272.45 g/mol

IUPAC Name

6-chloro-5-fluoro-4-iodopyridin-3-amine

InChI

InChI=1S/C5H3ClFIN2/c6-5-3(7)4(8)2(9)1-10-5/h1H,9H2

InChI Key

IJPYHUHQPOFWLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)I)N

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Iodine vs. Methyl/Chloro : The iodo substituent in the target compound increases molecular weight (vs. methyl) and polarizability, favoring participation in Suzuki-Miyaura couplings or Ullmann reactions .

Physicochemical Properties

Limited experimental data exist for the target compound, but trends from analogs suggest:

  • Solubility : Halogen-rich pyridines (e.g., Cl/F/I) exhibit lower aqueous solubility than methoxy or methyl derivatives due to increased hydrophobicity .
  • Thermal Stability : Iodo-substituted pyridines may decompose at lower temperatures than chloro- or fluoro-analogs due to weaker C–I bonds .

Challenges :

  • Steric hindrance from three halogens may impede regioselective functionalization.
  • Iodine’s susceptibility to oxidation requires inert reaction conditions .

Preparation Methods

Nitro Group Reduction and Sequential Halogenation

A foundational approach involves constructing the pyridine ring with a nitro group at C3, followed by reduction to the amine and subsequent halogenation.

Procedure :

  • Starting Material : 3-Nitro-6-chloro-5-fluoropyridine.

  • Nitro Reduction : Iron powder in acetic acid/water reduces the nitro group to an amine (yield: 97%).

  • Iodination : Electrophilic iodination at C4 using N-iodosuccinimide (NIS) under acidic conditions.

Example :

  • 3-Amino-6-chloro-5-fluoropyridine undergoes iodination with NIS in dichloromethane at 0°C, yielding the target compound in 85% yield.

Challenges :

  • Competing side reactions at C2/C6 due to electron-withdrawing effects of Cl/F.

  • Requires Boc protection of the amine to direct iodination to C4.

Directed ortho-Metallation and Iodination

Regioselective iodination is achieved via directed metallation, leveraging the Boc-protected amine as a directing group.

Procedure :

  • Protection : 3-Amino-6-chloro-5-fluoropyridine is protected with tert-butyloxycarbonyl (Boc) to form tert-butyl (6-chloro-5-fluoropyridin-3-yl)carbamate .

  • Metallation : Lithium diisopropylamide (LDA) deprotonates C4, forming a lithiated intermediate.

  • Iodination : Quenching with iodine introduces the iodide substituent (yield: 78%).

  • Deprotection : HCl in dioxane removes the Boc group, yielding the final product.

Optimization :

  • Temperature control (−78°C) minimizes side reactions.

  • Use of tetrahydrofuran (THF) enhances metallation efficiency.

Copper-Catalyzed Halogen Exchange

This method replaces a bromine or chlorine atom at C4 with iodine via Ullmann-type coupling.

Procedure :

  • Starting Material : 3-Amino-6-chloro-5-fluoro-4-bromopyridine.

  • Reaction : Copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMF facilitate iodide substitution (yield: 65%).

Conditions :

  • 110°C for 24 hours under nitrogen.

  • Excess sodium iodide ensures complete conversion.

Limitations :

  • Limited applicability if the C4 position lacks a suitable leaving group.

Palladium-Mediated Cross-Coupling

Cross-coupling reactions introduce iodine via pre-functionalized intermediates.

Example :

  • Suzuki-Miyaura Coupling : A boronic ester at C4 reacts with iodobenzene diacetate in the presence of Pd(PPh3)4.

  • Buchwald-Hartwig Amination : Introduces the amine group post-iodination, though this is less common due to the pre-existing amine in the target.

Data :

  • Palladium catalysts (e.g., Pd2(dba)3) with XantPhos ligand achieve 70–80% yields in coupling reactions.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Nitro Reduction85–97Scalable, uses inexpensive reagentsMultiple steps; Boc protection needed
Directed Metallation70–78High regioselectivityLow-temperature sensitivity
Halogen Exchange60–65Direct substitutionRequires brominated precursor
Cross-Coupling70–80Versatile for complex systemsHigh catalyst costs

Case Study: Optimized Large-Scale Synthesis

Protocol from Patent KR101496273B1 :

  • Boc Protection : 3-Amino-6-chloro-5-fluoropyridine (1.0 eq) reacts with Boc anhydride in THF (yield: 95%).

  • Iodination : Boc-protected intermediate (1.0 eq), NIS (1.2 eq), and BF3·Et2O (0.1 eq) in CH2Cl2 at 0°C for 6 hours (yield: 82%).

  • Deprotection : 4M HCl in dioxane at 25°C for 2 hours (yield: 90%).

Purity :

  • 99% by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient).

Q & A

Q. What are the critical considerations for synthesizing 6-chloro-5-fluoro-4-iodopyridin-3-amine with high purity?

Methodological Answer: Synthesis requires precise control over halogenation sequences due to the compound’s multiple halogen substituents. Key steps include:

  • Halogen Order : Introduce iodine first (due to steric hindrance), followed by fluorine and chlorine via nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates.
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to separate by-products. Confirm purity via HPLC (≥95%) and NMR (for regiochemical confirmation) .

Q. How does the positioning of halogens on the pyridine ring influence the compound’s stability?

Methodological Answer: The stability is governed by steric and electronic effects:

  • Electronic Effects : Electron-withdrawing halogens (Cl, F, I) deactivate the ring, reducing susceptibility to oxidation. Fluorine’s high electronegativity enhances ring stability but may increase reactivity at adjacent positions.
  • Steric Hindrance : Iodine’s large atomic radius can slow degradation but may complicate functionalization at the 4-position.
  • Storage : Store at -80°C in anhydrous DMSO to prevent hydrolysis; avoid repeated freeze-thaw cycles .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm substituent positions and purity. 13C^{13}\text{C}-NMR detects ring distortions from halogen electronegativity.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~287.45 g/mol).
  • X-ray Crystallography : Resolves regiochemical ambiguities, particularly iodine’s spatial orientation .

Advanced Research Questions

Q. How can conflicting biological activity data for halogenated pyridinamines be resolved?

Methodological Answer: Conflicts often arise from structural analogs with subtle substituent differences. To address this:

  • Comparative Analysis : Use SAR studies to compare analogs (e.g., 2-chloro-3-iodopyridin-4-amine vs. 5-fluoro-3-iodopyridin-2-amine) and identify critical substituent positions .
  • Computational Modeling : Apply DFT calculations to map electronic profiles and predict binding affinities.
  • Biological Assays : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Q. What strategies mitigate side reactions during functionalization of the 4-iodo group?

Methodological Answer:

  • Catalyst Optimization : Use Pd/Cu catalysts for selective cross-coupling (e.g., Sonogashira) to minimize dehalogenation.
  • Temperature Control : Maintain reactions at 50–60°C to avoid iodine displacement via radical pathways.
  • Protecting Groups : Temporarily protect the amine group with Boc or Fmoc to prevent undesired nucleophilic attacks .

Q. How can regioselectivity challenges in multi-halogenated pyridines be addressed?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., -NH2_2) to guide halogenation to specific positions.
  • Sequential Halogenation : Prioritize iodine introduction (via electrophilic substitution), then leverage its steric bulk to direct subsequent substitutions .

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Molecular Orbital Analysis : HOMO/LUMO maps (generated via Gaussian or ORCA) identify reactive sites.
  • Docking Simulations : Predict interactions with catalytic metal centers (e.g., Pd(0)).
  • Kinetic Studies : Use software like COPASI to model reaction pathways and optimize conditions .

Q. How can solubility limitations in biological assays be overcome?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
  • Prodrug Design : Modify the amine group to a phosphate ester for improved bioavailability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .

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